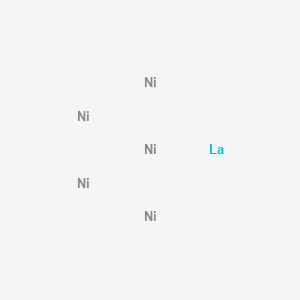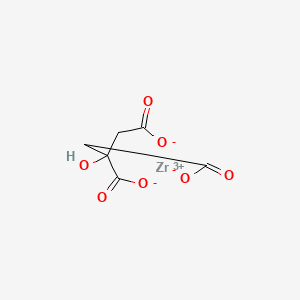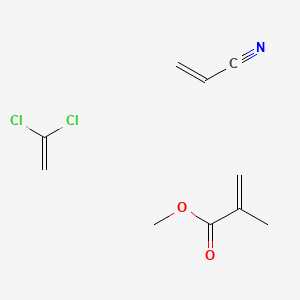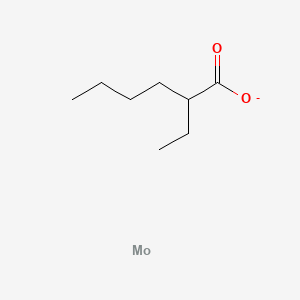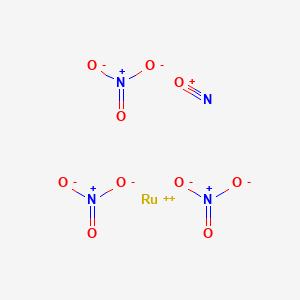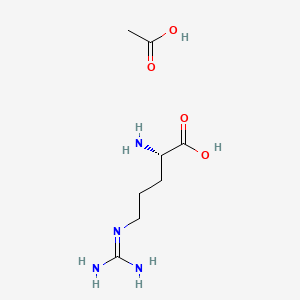![molecular formula C7H10O B1585258 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 278-74-0](/img/structure/B1585258.png)
3-Oxatricyclo[3.2.1.02,4]octane
説明
3-Oxatricyclo[3.2.1.02,4]octane, also known as cis-2,3-Epoxybicyclo[2.2.1]heptane, is a bicyclic hydrocarbon molecule with eight carbon atoms and two oxygen atoms . It is a member of the bicyclic hydrocarbon family and is commonly used in scientific research.
Synthesis Analysis
3-Oxatricyclo[3.2.1.02,4]octane has been explored in the synthesis of novel bifunctional epoxide monomers like OTMOTC. These monomers show promise for use in UV curable powder coatings, offering good photocurable performance and appropriate melting points, making them suitable for various industrial applications.Molecular Structure Analysis
The molecular structure of 3-Oxatricyclo[3.2.1.02,4]octane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
In the study of chemical reactions, 3-Oxatricyclo[3.2.1.02,4]octane has been used to observe chemo-, regio-, and stereoselective transformations. For instance, its reaction with lithium aluminum hydride has led to the formation of specific compounds, enhancing our understanding of stereochemistry and reaction mechanisms.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxatricyclo[3.2.1.02,4]octane derivatives are influenced by their molecular structure. The presence of oxygen within the ring system can affect the compound’s polarity, solubility, and potential for hydrogen bonding.科学的研究の応用
Electromembrane Extractions
A specific application involves the use of a tailor-made liquid membrane consisting of a resistive organic solvent and a highly selective non-ionic macrocyclic compound for electromembrane extraction (EME) of inorganic anions .
Pharmaceutical Research
Norbornane compounds, including 2,3-EPOXYNORBORNANE, have been studied for their potential in pharmaceutical research due to their structural properties .
Preparation of Epoxides
The compound is involved in various reactions used in the preparation of epoxides, primarily revolving around the oxidation of an alkene .
Safety and Hazards
特性
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNZOOGWXZCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871884 | |
| Record name | exo-2,3-Epoxynorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxatricyclo[3.2.1.02,4]octane | |
CAS RN |
278-74-0, 3146-39-2 | |
| Record name | 3-Oxatricyclo[3.2.1.02,4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxatricyclo(3.2.1.02,4)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbornane, 2,3-epoxy-, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Norbornene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | exo-Norbornene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | exo-2,3-Epoxynorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-2,3-epoxynorbornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-oxatricyclo[3.2.1.02,4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-epoxynorbornane?
A1: 2,3-Epoxynorbornane has a molecular formula of C7H10O and a molecular weight of 110.15 g/mol.
Q2: How does the introduction of the epoxy group affect the structure of norbornane?
A2: The incorporation of the epoxy group into norbornane leads to notable changes in bond lengths and valence angles. [] These structural distortions arise from the inherent strain associated with the three-membered epoxide ring within the rigid norbornane framework. []
Q3: What spectroscopic techniques are useful for characterizing 2,3-epoxynorbornane?
A3: Researchers utilize a variety of spectroscopic methods to analyze 2,3-epoxynorbornane: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and stereochemistry. [, , ] * Infrared (IR) Spectroscopy: IR helps identify functional groups, including the characteristic epoxide ring vibrations. [] * Rotational Spectroscopy: This technique has been employed to determine the gas-phase structure of exo-2,3-epoxynorbornane, revealing precise bond lengths and angles. [, ]
Q4: How does the stereochemistry of 2,3-epoxynorbornane impact its reactivity?
A4: The exo and endo isomers of 2,3-epoxynorbornane exhibit different reactivities, particularly in ring-opening reactions. [] This difference stems from the steric hindrance imposed by the norbornane skeleton on the epoxide ring.
Q5: Can 2,3-epoxynorbornane undergo polymerization reactions?
A5: Yes, 2,3-epoxynorbornane can undergo cationic ring-opening polymerization. This polymerization can be achieved using initiators like triphenylmethyl hexafluoroarsenate. [] The resulting polymers exhibit low viscosities and glass transition temperatures. [] Additionally, copolymerization with tetrahydrofuran is also possible. []
Q6: What are the products formed during the reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane with metal hydrides?
A6: The reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane with metal hydrides like LiAlH4 and AlH3 results in the formation of various alcohols, including: [, ] * 5,6-Dimethylidene-exo-2-norbornanol * 2,3-Dimethylidene-anti-7-norbornanol * 6-Methyl-5-methylidene-anti-3-nortricyclanol
Q7: Has 2,3-epoxynorbornane been utilized in the synthesis of other complex molecules?
A8: Yes, the transformation of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile, a derivative of 2,3-epoxynorbornane, using lithium aluminum hydride leads to the formation of exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane. [, ] This reaction demonstrates the potential of 2,3-epoxynorbornane derivatives as building blocks in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






